N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]cyclopropanecarboxamide
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Overview
Description
N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]cyclopropanecarboxamide is an organic compound that belongs to the class of benzoxazinones. These compounds are known for their unique structural features and potential applications in various fields, including medicinal chemistry and material science. The compound’s structure includes a benzoxazinone core, which is a fused bicyclic system containing both benzene and oxazinone rings, and a cyclopropanecarboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]cyclopropanecarboxamide typically involves the reaction of anthranilic acid derivatives with acyl or aroyl chlorides in the presence of a base such as pyridine. This reaction leads to the formation of 2-substituted-3,1-benzoxazin-4-one derivatives . The cyclopropanecarboxamide moiety can be introduced through subsequent reactions involving cyclopropanecarboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazinone ring to its reduced form.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoxazinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazinone derivatives .
Scientific Research Applications
N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound’s derivatives have shown promise in antimicrobial and anticancer research.
Mechanism of Action
The mechanism of action of N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The benzoxazinone core can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their function. The cyclopropanecarboxamide moiety may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propionamide
- N-[2-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]propionamide
- 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate
Uniqueness
N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]cyclopropanecarboxamide is unique due to the presence of the cyclopropanecarboxamide moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzoxazinone derivatives and may confer specific advantages in certain applications .
Properties
IUPAC Name |
N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c21-16(11-5-6-11)19-13-9-7-12(8-10-13)17-20-15-4-2-1-3-14(15)18(22)23-17/h1-4,7-11H,5-6H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUZBTWVOBUBRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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